molecular formula C8H8BrClO4S B1522453 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride CAS No. 1246776-82-8

4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride

Cat. No.: B1522453
CAS No.: 1246776-82-8
M. Wt: 315.57 g/mol
InChI Key: SECOFIXVDWSDJB-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO4S It is a derivative of benzene, featuring bromine, methoxy, and sulfonyl chloride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-Bromo-2,5-dimethoxybenzene. The process can be carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is generally conducted under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of electron-donating methoxy groups and electron-withdrawing sulfonyl chloride and bromine groups makes the compound reactive towards electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents include amines (R-NH2), alcohols (R-OH), and thiols (R-SH).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The bromine and methoxy groups influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-dimethoxybenzene-1-sulfonyl chloride
  • 2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride
  • 4-Nitro-2,5-dimethoxybenzene-1-sulfonyl chloride

Uniqueness

4-Bromo-2,5-dimethoxybenzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which confer distinct reactivity patterns. The combination of bromine, methoxy, and sulfonyl chloride groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

4-bromo-2,5-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO4S/c1-13-6-4-8(15(10,11)12)7(14-2)3-5(6)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECOFIXVDWSDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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